Head-to-Head Broth Microdilution MICs Against B. subtilis: Target Compound vs. Four Structural Analogs
In a direct head-to-head study of five sulfonamide Schiff bases (SB1-SB5) varying in halogen substitution and sulfonamide N-substituent, the target compound, 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (SB1), exhibited a minimum inhibitory concentration (MIC) of 176.0 µM against Bacillus subtilis [1]. This potency was 4.9-fold weaker than its mono-bromo, thiazole-substituted analog SB2 (MIC = 35.7 µM), 383-fold weaker than the dibromo, thiazole-substituted SB4 (MIC = 0.46 µM), yet 4.1-fold more potent than the dibromo analog SB3 (MIC = 719.9 µM) [1]. Against ampicillin (MIC = 1.40 µM), all compounds were less active, but the fold-difference varies dramatically across the series. This demonstrates that the specific mono-bromo, unsubstituted sulfonamide configuration of SB1 occupies a distinct, intermediate position in the SAR landscape, making it a crucial baseline compound for probing the contribution of the sulfanilamide core versus N-heterocyclic modifications [1].
| Evidence Dimension | Antimicrobial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 176.0 µM against B. subtilis |
| Comparator Or Baseline | SB2 (thiazole analog): 35.7 µM; SB3 (dibromo analog): 719.9 µM; SB4 (dibromo-thiazole analog): 0.46 µM; Ampicillin: 1.40 µM |
| Quantified Difference | 5-fold less active than SB2; 383-fold less active than SB4; 4.1-fold more active than SB3; 126-fold less active than ampicillin. |
| Conditions | Broth microdilution method; in vitro against Gram-positive B. subtilis. |
Why This Matters
This confirms the compound's identity as a specific, baseline molecular scaffold essential for SAR studies; substituting it with a structurally similar but functionally disparate analog like SB4 or SB2 would yield misleading structure-activity conclusions.
- [1] Elsamra, R. M. I., Masoud, M. S., & Ramadan, A. M. (2022). Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. Scientific Reports, 12, 20192. View Source
